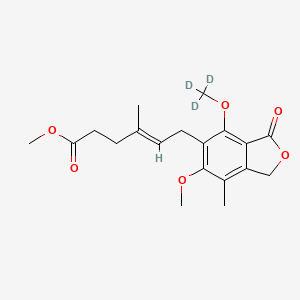
6-O-Methyl mycophenolic acid methyl ester-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-O-Methyl mycophenolic acid methyl ester-d3 is a derivative of mycophenolic acid, which is a well-known immunosuppressive agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-O-Methyl mycophenolic acid methyl ester-d3 involves several steps Typically, the process starts with the methylation of mycophenolic acid to form mycophenolic acid methyl esterThe reaction conditions often involve the use of deuterated reagents and catalysts to ensure the incorporation of the deuterium label .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .
Chemical Reactions Analysis
Types of Reactions
6-O-Methyl mycophenolic acid methyl ester-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
6-O-Methyl mycophenolic acid methyl ester-d3 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound for tracing and studying reaction mechanisms.
Biology: Employed in studies of cellular metabolism and enzyme activity.
Medicine: Investigated for its potential as an immunosuppressive agent and its effects on viral replication.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control
Mechanism of Action
The mechanism of action of 6-O-Methyl mycophenolic acid methyl ester-d3 involves its interaction with specific molecular targets. It is known to inhibit the enzyme inosine monophosphate dehydrogenase, which plays a crucial role in the synthesis of guanine nucleotides. This inhibition leads to a reduction in the proliferation of T and B lymphocytes, making it an effective immunosuppressive agent .
Comparison with Similar Compounds
Similar Compounds
Mycophenolic acid: The parent compound, widely used as an immunosuppressive agent.
Mycophenolic acid methyl ester: A derivative with similar properties but without the deuterium label.
6-O-Methyl mycophenolic acid: Another derivative with a different substitution pattern
Uniqueness
6-O-Methyl mycophenolic acid methyl ester-d3 is unique due to the presence of the deuterium label, which makes it particularly useful in tracing studies and in understanding the metabolic pathways of mycophenolic acid derivatives .
Properties
Molecular Formula |
C19H24O6 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
methyl (E)-6-[6-methoxy-7-methyl-3-oxo-4-(trideuteriomethoxy)-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate |
InChI |
InChI=1S/C19H24O6/c1-11(7-9-15(20)22-3)6-8-13-17(23-4)12(2)14-10-25-19(21)16(14)18(13)24-5/h6H,7-10H2,1-5H3/b11-6+/i5D3 |
InChI Key |
RJVANKLHHLOSMS-CZIHOLANSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C2C(=C(C(=C1C/C=C(\C)/CCC(=O)OC)OC)C)COC2=O |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



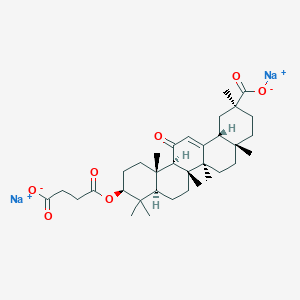
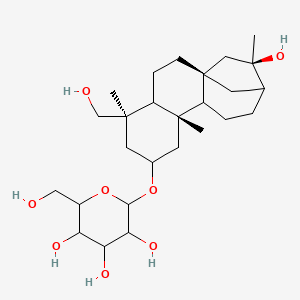
![3-[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]-4-methoxybenzoic acid](/img/structure/B12427120.png)
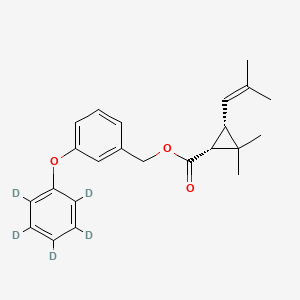
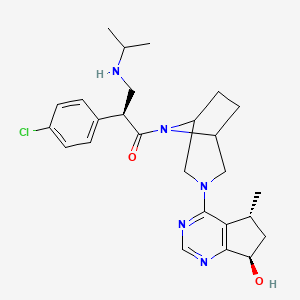
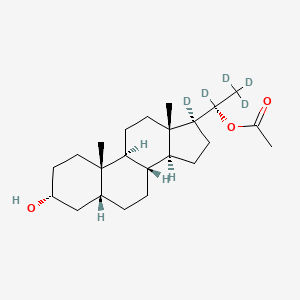
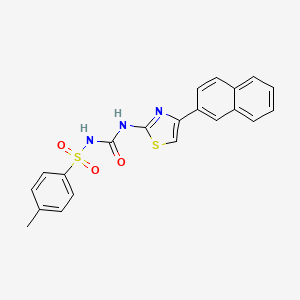
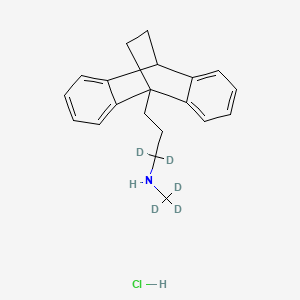

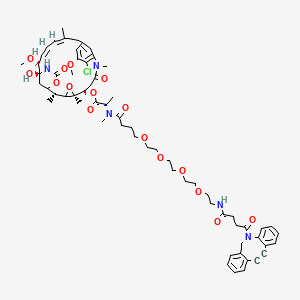
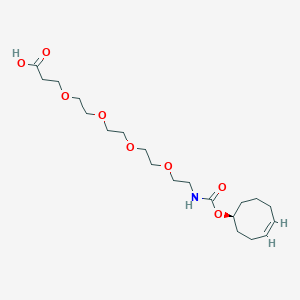
![(2,5-dioxopyrrolidin-1-yl) 6-[[(2S)-1-[[(2S)-1-[3-[[(12aS)-8-methoxy-6-oxo-12a,13-dihydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]anilino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-6-oxohexanoate](/img/structure/B12427175.png)
![1,2,3-trimethoxy-5-[(Z)-2-(4-methylphenyl)ethenyl]benzene](/img/structure/B12427193.png)
